4'-O-Methylisoflavone
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Overview
Description
4'-O-methylisoflavone is the simplest member of the class of 4'methoxyisoflavones that is isoflavone substituted by a methoxy group at position 4'. It derives from an isoflavone.
Scientific Research Applications
Molecular Mechanisms in Cancer
Genistein, a well-known isoflavone similar to 4'-O-Methylisoflavone, has been extensively studied for its potential beneficial effects on serious diseases such as cancer. Research reveals its ability to induce apoptosis, cell cycle arrest, and exhibit antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models. These insights are valuable for understanding the molecular interactions and potential therapeutic strategies involving isoflavones in cancer treatment (Tuli et al., 2019).
Biotransformation by Microbial Enzymes
Isoflavonoids, including those similar to this compound, can be biotransformed by enzymes like biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB). This process, explored using recombinant Escherichia coli strains, indicates potential for metabolic modifications of isoflavones, which can affect their biological activities (Seeger et al., 2003).
Gene Expression-Targeted Isoflavone Therapy
Isoflavones like genistein have been proposed for treatment in gene expression-targeted therapies for diseases like Sanfilippo disease (mucopolysaccharidosis type III). The effectiveness of genistein in such treatments highlights the potential therapeutic applications of isoflavones in genetic disorders (Piotrowska et al., 2010).
Antioxidant Activities
Studies on isoflavones, including forms like this compound, show significant antioxidant activities. Their capacity to counteract oxidative stress at concentrations attainable through dietary intake suggests a physiological relevance in health maintenance and disease prevention (Rüfer & Kulling, 2006).
Epigenetic Mechanisms in Prostate Cancer
Genistein's role in epigenetic regulation involves chromatin remodeling and the induction of tumor suppressor genes in prostate cancer cell lines. This insight into the epigenetic actions of isoflavones could contribute to chemopreventive strategies and therapeutic applications (Majid et al., 2008).
Antiproliferative Effects on Cancer Cells
Certain isoflavones, structurally related to this compound, have demonstrated selective antiproliferative effects against breast cancer cell lines. This finding suggests potential therapeutic applications of isoflavones in cancer treatment (Tian & Porter, 2015).
Enhancing Disease Resistance in Plants
In plant science, genetic manipulation of isoflavone 7-O-methyltransferase has been shown to enhance the biosynthesis of 4'-O-methylated isoflavonoid phytoalexins, leading to increased disease resistance in plants like alfalfa (He & Dixon, 2000).
Properties
CAS No. |
1621-58-5 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3 |
InChI Key |
RIKPNWPEMPODJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Synonyms |
3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one; 3-(4'-Methoxyphenyl)-4H-chromen-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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